molecular formula C11H11BrClN B8269711 4-Bromo-2-methylnaphthalen-1-amine;hydrochloride

4-Bromo-2-methylnaphthalen-1-amine;hydrochloride

Cat. No. B8269711
M. Wt: 272.57 g/mol
InChI Key: REJADVPIFNJYHY-UHFFFAOYSA-N
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Description

4-Bromo-2-methylnaphthalen-1-amine;hydrochloride is a useful research compound. Its molecular formula is C11H11BrClN and its molecular weight is 272.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-methylnaphthalen-1-amine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-methylnaphthalen-1-amine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuropharmacological Studies

4-Bromo-2-methylnaphthalen-1-amine hydrochloride shows potential in neuropharmacology. For instance, a study by Fuller et al. (1978) found that 4-(p-bromophenyl)-bicyclo (2,2,2) octan-1-amine, a related compound, is a potent antagonist of serotonin depletion and a weaker antagonist of norepinephrine depletion in rats and mice. This suggests its potential role in modulating neurotransmitter systems (Fuller, Snoddy, Perry, Bymaster, & Wong, 1978).

Chemical Synthesis and Functionalization

Jefford et al. (1984) discuss the acid-catalyzed cleavage of 1,4-dimethyl-1,4-dihydronaphthalene-1,4-endoperoxide, yielding derivatives including the bromo methyl derivative of 1-methylnaphthalene, highlighting its role in chemical synthesis (Jefford, Rossier, Kohmoto, & Boukouvalas, 1984).

Application in Bioimaging

Iniya et al. (2014) developed a fluorescent chemosensor based on triazole, which includes a structural unit derived from 2-hydroxy-1-naphthaldehyde and amine, suggesting the use of such compounds in bioimaging applications (Iniya, Jeyanthi, Krishnaveni, Mahesh, & Chellappa, 2014).

Palladium-Mediated Amination

Fleming, Ashton, & Pfeffer (2014) demonstrated the successful amination of 4-bromo-1,8-naphthalimides, a process relevant for synthesizing highly fluorescent 4-aminonaphthalimides. This underscores its importance in advanced chemical synthesis (Fleming, Ashton, & Pfeffer, 2014).

Enabling Cu-Catalyzed Coupling Reactions

Ma et al. (2017) identified an amide derived from 4-hydroxy-L-proline and 2-methyl naphthalen-1-amine as a potent ligand for Cu-catalyzed coupling, highlighting its role in facilitating complex chemical reactions (Ma, Niu, Zhao, Jiang, Jiang, Zhang, & Sun, 2017).

Synthesis of Pharmaceutical Agents

Xi et al. (2011) explored the synthesis of DDPH analogs with structures incorporating halogen groups like bromo for pharmaceutical applications, demonstrating the compound's relevance in drug design (Xi, Jiang, Zou, Ni, & Chen, 2011).

properties

IUPAC Name

4-bromo-2-methylnaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN.ClH/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13;/h2-6H,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJADVPIFNJYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methylnaphthalen-1-amine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Nagarajan, C Barthes, NK Girdhar, TT Dang… - Tetrahedron, 2012 - Elsevier
… Total yield of 4-bromo-2-methylnaphthalen-1-amine hydrochloride 9: 14 g (95%). H (300 MHz, DMSO-d 6 ): δ 8.24 (d, J=9.0 Hz, 1H), 8.0 (d, J=9.3 Hz, 1H), 7.62–7.54 (m, 3H), 4.07 (br s, …
Number of citations: 17 www.sciencedirect.com

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